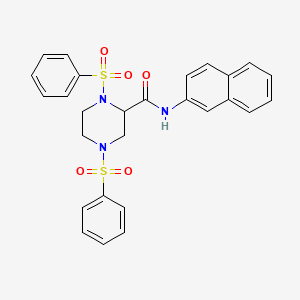
N-2-naphthyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-2-naphthyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide, also known as NPSB-114, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. NPSB-114 is a piperazine derivative that has been shown to have anti-inflammatory and analgesic properties. In
Mécanisme D'action
The mechanism of action of N-2-naphthyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide is not fully understood. However, it has been suggested that N-2-naphthyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide exerts its anti-inflammatory and analgesic effects through the inhibition of the cyclooxygenase-2 (COX-2) enzyme and the activation of the adenosine A1 receptor. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. The activation of the adenosine A1 receptor has been shown to have analgesic effects.
Biochemical and Physiological Effects:
N-2-naphthyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has been shown to reduce the production of pro-inflammatory cytokines and the infiltration of immune cells in inflamed tissues. N-2-naphthyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has also been shown to reduce the sensitivity to painful stimuli in animal models of neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-2-naphthyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide in lab experiments is its high purity and high yield synthesis method. This allows for consistent and reproducible results. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to design experiments to fully explore its therapeutic potential.
Orientations Futures
There are several future directions for the study of N-2-naphthyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide. One direction is to further explore its mechanism of action, which will allow for the design of more targeted experiments to fully explore its therapeutic potential. Another direction is to study its potential use in combination with other anti-inflammatory and analgesic drugs to enhance its therapeutic effects. Additionally, the development of more efficient synthesis methods will allow for the production of N-2-naphthyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide on a larger scale, which will facilitate its preclinical and clinical studies.
Méthodes De Synthèse
The synthesis of N-2-naphthyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide involves the reaction of 2-naphthylamine with piperazine in the presence of a Lewis acid catalyst. The resulting intermediate is then reacted with phenylsulfonyl chloride to form N-2-naphthyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide. The synthesis method has been optimized to yield high purity and high yield of N-2-naphthyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide.
Applications De Recherche Scientifique
N-2-naphthyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic inflammatory conditions such as rheumatoid arthritis and osteoarthritis. N-2-naphthyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has also been studied for its potential use in the treatment of neuropathic pain.
Propriétés
IUPAC Name |
1,4-bis(benzenesulfonyl)-N-naphthalen-2-ylpiperazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O5S2/c31-27(28-23-16-15-21-9-7-8-10-22(21)19-23)26-20-29(36(32,33)24-11-3-1-4-12-24)17-18-30(26)37(34,35)25-13-5-2-6-14-25/h1-16,19,26H,17-18,20H2,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCBLDYWAHHZPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1S(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC4=CC=CC=C4C=C3)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

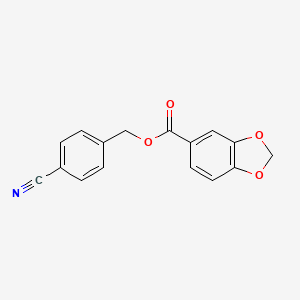
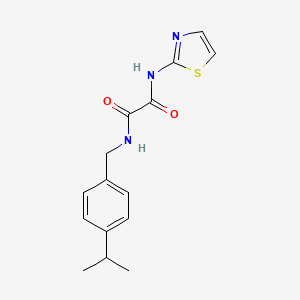
![7-(4-acetylphenyl)-2-ethyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5177053.png)
![5-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5177054.png)
![N-[2-(5-methyl-2-thienyl)ethyl]-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5177061.png)
![5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5177063.png)
![N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-2-thiophenesulfonamide](/img/structure/B5177070.png)
![methyl 2-methyl-5-oxo-6-[2-(trifluoromethyl)phenyl]-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B5177078.png)
![methyl 4-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B5177083.png)
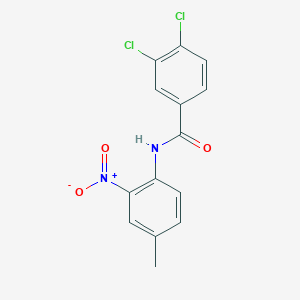
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5177098.png)
![1-{2-[2-(2-iodo-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B5177113.png)
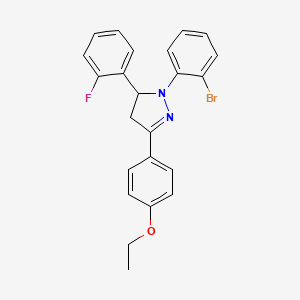
![3-[1-(3-phenylbutyl)-2-piperidinyl]pyridine](/img/structure/B5177135.png)